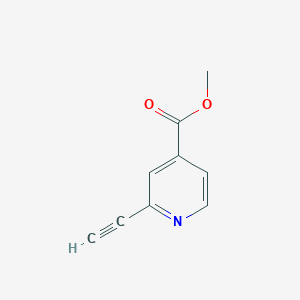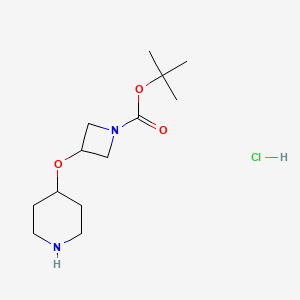
1-(4-Chlorobenzyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea, also known as CPPU, is a synthetic cytokinin that has been widely used in plant research. CPPU is a potent plant growth regulator that can stimulate cell division and elongation, increase fruit size, and improve fruit quality. In recent years, CPPU has attracted increasing attention due to its potential applications in agriculture and horticulture.
科学的研究の応用
Crystal Structure and Fungicide Application
- The compound 1-(4-Chlorobenzyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea has been studied for its crystal structure, revealing important aspects for its application as a urea fungicide. The cyclopentyl ring in the compound adopts an envelope conformation, and N—H⋯O hydrogen bonds link adjacent molecules in the crystal, forming chains that extend in two-dimensional networks. This structure is crucial for its fungicidal properties (Kang, Kim, Kwon, & Kim, 2015).
Potential Anticancer Agent
- Similar urea derivatives, such as 1-Aryl-3-(2-chloroethyl) ureas, have been synthesized and evaluated for their cytotoxicity on human adenocarcinoma cells in vitro. These studies are significant for the development of potential anticancer agents (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Synthesis for Anticancer Drugs
- The synthesis of related compounds, like 1-methyl-3-(5-nitropyridin-2-yl) urea, is critical for creating small molecule anticancer drugs. These synthetic methods, including multi-step nucleophilic reactions, play a crucial role in the production of these pharmaceuticals (Zhang, Lai, Feng, & Xu, 2019).
Unfolding of Heterocyclic Ureas
- Heterocyclic ureas, which are similar in structure, have been synthesized and studied for their conformational behavior. The unfolding of these compounds to form hydrogen-bonded complexes has implications for self-assembly and mimicking biological processes, like the helix-to-sheet transition in peptides (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O/c20-17-7-5-15(6-8-17)13-21-19(24)22-14-16-9-11-23(12-10-16)18-3-1-2-4-18/h5-8,16,18H,1-4,9-14H2,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMGGBSIXQACEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2418935.png)
![3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2418937.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2418938.png)
![5-((2-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418939.png)
![2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2418941.png)


![4-tert-butyl-N-{[6-(diethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2418946.png)
![4-[(Phenylacetyl)amino]benzoic acid](/img/structure/B2418948.png)
![Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate](/img/structure/B2418950.png)
![3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione](/img/structure/B2418951.png)


